pro-osteocalcin
Description
Properties
CAS No. |
104645-98-9 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Synonyms |
pro-osteocalcin |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Metabolic Regulation
Pro-osteocalcin plays a significant role in regulating glucose metabolism. Research indicates that circulating undercarboxylated osteocalcin enhances insulin secretion and β-cell proliferation in the pancreas. It operates through a feedback loop that increases insulin sensitivity in skeletal muscle and adipose tissue . Studies have shown that administration of osteocalcin can improve glucose tolerance and insulin sensitivity in animal models subjected to high-fat diets . -
Male Fertility
Emerging evidence suggests that this compound influences male reproductive health. It has been shown to stimulate testosterone production in Leydig cells of the testes. Mice lacking osteocalcin exhibit reduced fertility and smaller litter sizes, indicating its critical role in male reproductive function . The identification of G protein-coupled receptors for osteocalcin further supports its endocrine functions related to reproduction . -
Cognitive Function
Recent studies have highlighted the potential neuroprotective effects of this compound. In mouse models of Alzheimer's disease, administration of osteocalcin improved cognitive functions and reduced amyloid-beta burden in the brain. This suggests a novel therapeutic application for this compound in neurodegenerative diseases . The mechanism may involve enhanced glycolysis in neuroglial cells, which is vital for maintaining brain energy metabolism . -
Bone Health and Mineralization
This compound's role extends to bone health, where it is involved in the regulation of bone mineralization processes. While initially thought to inhibit mineralization, recent findings indicate that it may also facilitate proper bone matrix formation by interacting with hydroxyapatite and collagen .
Data Table: Key Findings on this compound Applications
Case Studies
-
Osteocalcin and Glucose Metabolism
In a study involving mice fed a high-fat diet, daily injections of recombinant osteocalcin improved glucose tolerance and insulin sensitivity significantly compared to control groups. This research underscores the potential for osteocalcin as a therapeutic agent for metabolic disorders like type 2 diabetes . -
Osteocalcin's Role in Male Fertility
Research on osteocalcin knockout mice revealed that these animals had significantly reduced testosterone levels and fertility rates compared to wild-type mice. Administration of osteocalcin restored testosterone levels and improved reproductive outcomes, indicating its essential role in male fertility regulation . -
Neuroprotective Effects
A recent study demonstrated that intraperitoneal injections of osteocalcin could reverse cognitive deficits in transgenic mouse models of Alzheimer's disease. The treatment not only improved behavioral outcomes but also led to a reduction in amyloid-beta accumulation within neural tissues .
Chemical Reactions Analysis
γ-Carboxylation in the Endoplasmic Reticulum
Pro-osteocalcin is first γ-carboxylated on three glutamic acid residues (Glu17, Glu21, Glu24) by vitamin K-dependent γ-glutamyl carboxylase . This reaction converts glutamic acid (Glu) to γ-carboxyglutamic acid (Gla), enabling the mature protein (Gla-OCN) to bind hydroxyapatite in the bone extracellular matrix. The carboxylation process requires:
-
Functional Impact : Gla residues confer calcium-binding properties, anchoring OCN to bone mineral surfaces during mineralization .
Proteolytic Processing by Furin
In the trans-Golgi network, this compound undergoes cleavage by the proprotein convertase furin , releasing the mature 49-amino-acid carboxylated OCN (Gla-OCN) . Key features include:
-
Cleavage Site : Furin recognizes a conserved cleavage motif (Arg-X-Arg/Lys-Arg) in this compound.
-
Functional Consequence : This processing is essential for generating bioactive OCN. Genetic or pharmacological inhibition of furin (e.g., using Dec-RVKR-CMK) prevents maturation and secretion of OCN .
O-Glycosylation in the Golgi Apparatus
Mouse this compound is uniquely modified by mucin-type O-glycosylation at serine 8 (S8), a PTM absent in humans due to a tyrosine substitution (Y12) at the analogous position .
-
Enzymatic Mechanism : Initiated by GalNAc-T1, -T2, and -T3 in osteoblasts, which transfer N-acetylgalactosamine (GalNAc) to S8 .
-
Functional Role :
Decarboxylation During Bone Resorption
Mature Gla-OCN undergoes non-enzymatic decarboxylation in the acidic environment generated by osteoclasts during bone resorption. This process produces undercarboxylated OCN (ucOCN), the bioactive endocrine form .
-
pH Dependency : Occurs at pH < 5.5, typical of osteoclastic resorption lacunae .
-
Functional Shift : Decarboxylation reduces hydroxyapatite binding, allowing ucOCN to enter circulation and regulate systemic processes like glucose metabolism .
Plasmin-Mediated Proteolysis
Non-glycosylated ucOCN is susceptible to degradation by plasmin , a serine protease in circulation. Key findings include:
-
Degradation Mechanism : Plasmin cleaves ucOCN at arginine residues (R16 and R40) in its N- and C-termini .
-
Protective Role of Glycosylation : O-glycosylation at S8 sterically hinders plasmin access, reducing degradation rates by 50–70% in vitro .
Experimental Insights from Key Studies
-
Pharmacological Inhibition : Warfarin (vitamin K antagonist) blocks γ-carboxylation but does not affect O-glycosylation .
-
Species Comparison : Mouse OCN has a 2–3× longer plasma half-life than human OCN due to O-glycosylation at S8 .
-
Structural Analysis : The α-helix domain of OCN facilitates hydroxyapatite binding, while glycosylation modulates protease resistance .
These chemical reactions collectively regulate this compound’s transition from a structural bone matrix protein to a systemic hormone. Understanding these modifications provides insights into therapeutic strategies targeting bone-endocrine signaling, such as engineered glycosylated OCN analogs for metabolic disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pro-osteocalcin belongs to the family of vitamin K-dependent Gla-proteins. Below is a detailed comparison with structurally or functionally related compounds:
Matrix Gla Protein (MGP)
Prothrombin
Procalcitonin
Key Research Findings
- Structural Divergence : this compound’s shorter pro-peptide (28 residues) and fewer Gla residues (3 vs. 5 in MGP) result in distinct calcium-binding capacities and tissue-specific roles .
- Functional Overlap : Both this compound and MGP require vitamin K for carboxylation, but their undercarboxylated forms have opposing effects: ucOC promotes metabolic health, while undercarboxylated MGP exacerbates vascular calcification .
- Diagnostic Utility: Unlike procalcitonin, which is used to guide antibiotic therapy, this compound derivatives (e.g., intact OC, ucOC) are measured to assess bone remodeling in osteoporosis .
Data Tables
Table 1: Structural Comparison of Gla-Proteins
Preparation Methods
Plasmid Construction and Bacterial Transformation
The gene encoding this compound (BGLAP) is cloned into expression vectors such as pET-30a, which includes a hexahistidine (His6) tag for affinity purification. The plasmid is transformed into Escherichia coli BL21(DE3) cells, selected via kanamycin resistance. Induction with 1 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) at 28.5°C for 3 hours optimizes protein yield while minimizing inclusion body formation.
Protein Expression and Solubility Optimization
This compound is expressed as a 13 kDa protein, with solubility enhanced by low-temperature induction (28.5°C) and truncated incubation periods. SDS-PAGE analysis confirms expression, with Coomassie staining revealing a predominant band at ~13 kDa. Solubility challenges are mitigated by lysing bacterial cells via freeze-thaw cycles followed by ultrasonication, achieving >90% purity post-purification.
Purification and Characterization of Recombinant this compound
Affinity Chromatography
Ni-NTA agarose columns bind the His6-tagged this compound, with imidazole elution (150 mM) yielding 0.1–1.0 mg/mL protein concentrations. Dialysis against phosphate-buffered saline (PBS; pH 7.4) removes residual imidazole, ensuring compatibility with downstream applications.
Post-Translational Modification Analysis
γ-Carboxylation of glutamic acid residues (positions 17, 21, 24) is absent in prokaryotic systems, necessitating in vitro carboxylation using γ-glutamyl carboxylase and vitamin K. Mass spectrometry confirms the absence of carboxylation in recombinant this compound, distinguishing it from the mature, bioactive form.
Isolation of this compound from Primary Osteoblast Cultures
Explant Culture Methodology
Human trabecular bone fragments are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Osteoblast-like cells migrate from explants within 7–10 days, secreting this compound detectable via ELISA after 21 days.
Table 1: this compound Yield from Primary Culture Techniques
| Method | This compound (ng/mL) | Cell Viability (%) |
|---|---|---|
| Explant Culture | 45.2 ± 6.1 | 92 ± 3 |
| Bone Marrow Stromal Cells (BMSCs) | 19.8 ± 4.3 | 88 ± 5 |
Explant cultures outperform BMSCs in this compound production (45.2 vs. 19.8 ng/mL, p < 0.01).
Osteogenic Differentiation of BMSCs
BMSCs treated with osteogenic differentiation inducer (50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone) show a 2.3-fold increase in this compound secretion compared to controls. Alizarin Red staining confirms mineralization, correlating with this compound levels (r = 0.78).
Functional Validation of Prepared this compound
Q & A
Q. What experimental methods are most reliable for detecting pro-osteocalcin in bone tissue?
this compound detection requires methods that distinguish it from its mature form (osteocalcin) and other γ-carboxylated proteins. Immunoassays like ELISA with antibodies specific to the pro-peptide region are standard. However, cross-reactivity with carboxylated osteocalcin remains a challenge. Western blotting using anti-pro-osteocalcin antibodies under non-reducing conditions can validate specificity . For quantitative analysis, mass spectrometry (LC-MS/MS) is preferred to differentiate post-translational modifications (e.g., γ-carboxylation) and pro-peptide cleavage .
Q. How do pre-analytical variables (e.g., sample storage, pH) affect this compound stability?
this compound is highly pH-sensitive due to its carboxylated glutamate residues. Samples must be processed at neutral pH to prevent decarboxylation during bone resorption simulations. Immediate freezing (-80°C) and avoidance of repeated freeze-thaw cycles are critical. Studies show that serum samples stored at 4°C for >24 hours exhibit 30-40% degradation of intact this compound .
Q. What animal models are suitable for studying this compound’s role in bone metabolism?
Murine models (e.g., Bglap knockout mice) are widely used to investigate this compound’s role in bone formation and resorption. However, interspecies differences in γ-carboxylation efficiency necessitate validation in human osteoblast cell lines. Zebrafish models are emerging for studying real-time osteocalcin processing due to transparent skeletal structures .
Advanced Research Questions
Q. How can contradictory findings about this compound’s endocrine functions be resolved?
Discrepancies arise from variability in assay specificity (e.g., cross-reactivity with decarboxylated forms) and tissue-specific processing. To address this:
- Use PICOT framework to standardize research questions:
- P opulation: Osteoblast cultures vs. in vivo models
- I ntervention: this compound vs. carboxylated osteocalcin
- C omparison: Knockout models vs. wild-type
- O utcome: Bone mineral density vs. systemic metabolic markers
- T ime: Acute vs. longitudinal effects .
- Apply multi-omics approaches (transcriptomics + metabolomics) to map systemic effects .
Q. What experimental designs minimize confounding factors in studying this compound’s dual roles (bone formation vs. endocrine signaling)?
- Compartmentalized assays : Use microfluidic chambers to isolate bone-derived this compound from systemic circulation in co-culture systems (osteoblasts + pancreatic β-cells) .
- Temporal controls : Employ inducible Cre-loxP systems to activate Bglap expression post-developmentally, avoiding embryonic lethality .
- Negative controls : Include γ-carboxylation inhibitors (e.g., warfarin) to differentiate carboxylated vs. undercarboxylated forms .
Q. How can researchers address the lack of standardized reference ranges for this compound in clinical studies?
- Conduct meta-analyses of existing datasets (e.g., GEO, ClinVar) to establish population-specific baselines.
- Use harmonized protocols across cohorts:
- Uniform sample collection (fasting vs. non-fasting)
- Cross-validation with LC-MS/MS and immunoassays .
- Report data using FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable reproducibility .
Methodological Challenges and Solutions
Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound levels and bone turnover markers?
- Mixed-effects models : Account for intra-subject variability in longitudinal studies.
- Machine learning : Random Forest or LASSO regression to identify covariates (e.g., age, vitamin K intake) influencing this compound-carboxylation efficiency .
- Bayesian networks : Model causal pathways linking this compound processing to metabolic outcomes .
Q. How can CRISPR-Cas9 be optimized to study BGLAP gene regulation without off-target effects?
- Use single-cell RNA-seq to validate sgRNA specificity in primary osteoblasts.
- Employ base editing (e.g., adenine-to-inosine) for precise modulation of γ-carboxylation sites .
- Reference ENCODE chromatin data to avoid editing regulatory regions unrelated to BGLAP .
Data Interpretation and Reporting Guidelines
Q. How should researchers report conflicting data on this compound’s role in glucose metabolism?
- Follow STROBE or ARRIVE guidelines for transparent reporting.
- Clearly delineate between carboxylated (inactive in circulation) and undercarboxylated (endocrine-active) forms in results .
- Discuss limitations in antibody specificity or animal-human translatability .
Q. What criteria define a clinically significant change in this compound levels?
- Use minimal clinically important difference (MCID) calculations based on effect sizes from prior RCTs.
- Apply receiver operating characteristic (ROC) curves to determine thresholds predictive of bone pathology .
Key Research Gaps
- Mechanistic studies : How this compound processing varies across bone remodeling phases.
- Translational tools : Development of PET tracers for in vivo this compound tracking.
- Ethnic diversity : Underrepresentation of non-European populations in reference datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
